molecular formula C12H8F3N3 B8313864 2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile

Cat. No. B8313864
M. Wt: 251.21 g/mol
InChI Key: WYEIREXMJSJRKX-UHFFFAOYSA-N
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Patent
US07432256B2

Procedure details

In analogy to example 5a, 2-fluoro-5-(trifluoromethyl)-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 16 h at 90° C. After aqueous workup and extraction with Ethyl acetate, the organic phase was dried (Na2SO4) and concentrated to furnish a 3.4:1 mixture of the title compound and its regioisomer [5-trifluoromethyl-2-(5-methyl-imidazol-1-yl)-benzonitrile] as a light brown oil (yield: 85%). MS: m/e=252.3 [M+H]+.
Name
5-trifluoromethyl-2-(5-methyl-imidazol-1-yl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:14][C:15]1[N:16]=[CH:17][NH:18][CH:19]=1.C(=O)([O-])[O-].[K+].[K+].FC(F)(F)C1C=CC(N2C(C)=CN=C2)=C(C=1)C#N>>[F:11][C:10]([F:13])([F:12])[C:7]1[CH:8]=[CH:9][C:2]([N:18]2[CH:19]=[C:15]([CH3:14])[N:16]=[CH:17]2)=[C:3]([CH:6]=1)[C:4]#[N:5] |f:2.3.4|

Inputs

Step One
Name
5-trifluoromethyl-2-(5-methyl-imidazol-1-yl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC(=C(C#N)C1)N1C=NC=C1C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After aqueous workup and extraction with Ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to furnish

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%
Name
Type
product
Smiles
FC(C=1C=CC(=C(C#N)C1)N1C=NC(=C1)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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